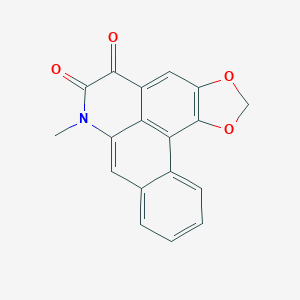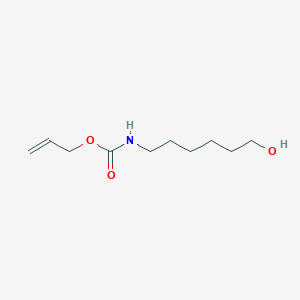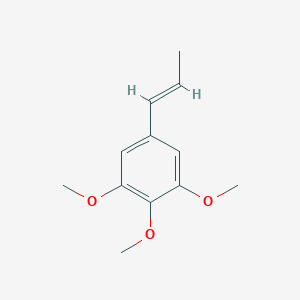![molecular formula C42H62N2O12 B132668 but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone CAS No. 152271-08-4](/img/structure/B132668.png)
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone, also known as HPPPE, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it as a potential therapeutic agent. Another direction is to explore its potential as a herbicide in agriculture. Additionally, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone could be used as a building block for the synthesis of novel polymers with unique properties.
Synthesemethoden
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-(bromomethyl)acrylic acid, followed by a reaction with 1,3-dibromopropane and pyrrolidine. The resulting intermediate is then reacted with 4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl)acetonitrile to yield but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been tested as a potential herbicide. In materials science, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been used as a building block for the synthesis of novel polymers.
Eigenschaften
CAS-Nummer |
152271-08-4 |
|---|---|
Produktname |
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone |
Molekularformel |
C42H62N2O12 |
Molekulargewicht |
786.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H29NO4.C4H4O4/c2*1-3-10-23-13-17-11-16(15(2)21)6-7-19(17)24-14-18(22)12-20-8-4-5-9-20;5-3(6)1-2-4(7)8/h2*6-7,11,18,22H,3-5,8-10,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
LAOCGLYVYUMEOP-WXXKFALUSA-N |
Isomerische SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Synonyme |
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




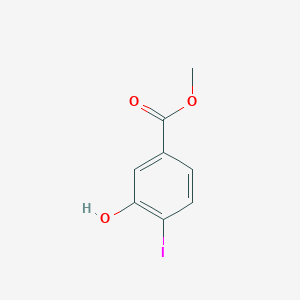

![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
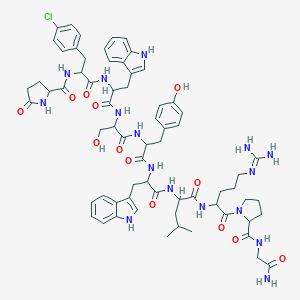
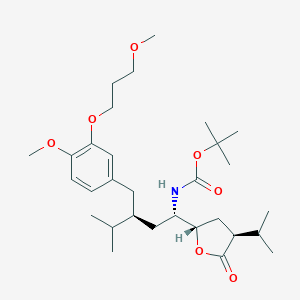
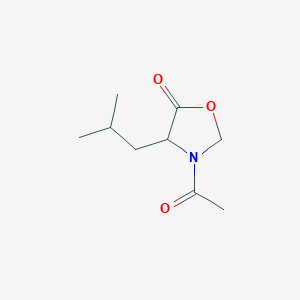
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
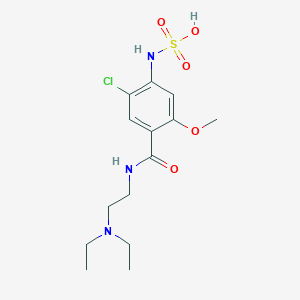
![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
